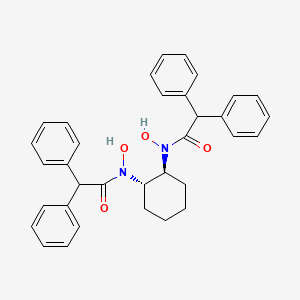

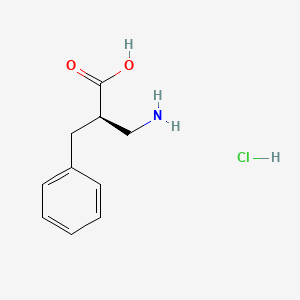

(R)-3-Amino-2-benzylpropanoic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

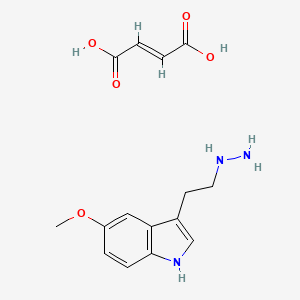

Amino acids are organic compounds that contain amine (-NH2) and carboxyl (-COOH) functional groups, along with a side chain (R group) specific to each amino acid . The key elements of an amino acid are carbon ©, hydrogen (H), oxygen (O), and nitrogen (N), although other elements are found in the side chains of certain amino acids .

Molecular Structure Analysis

The molecular structure of an amino acid is typically composed of a central carbon atom, also known as the alpha carbon, bonded to an amino group, a carboxyl group, a hydrogen atom, and a variable R group . The R group varies for each amino acid and determines its properties .Physical And Chemical Properties Analysis

The physical and chemical properties of an amino acid depend on its specific structure, particularly the nature of its R group . These properties can include solubility, acidity/basicity, and reactivity .科学的研究の応用

Chromatographic Separations

(R)-3-Amino-2-benzylpropanoic acid hydrochloride is relevant in chromatographic sciences, particularly in Hydrophilic Interaction Chromatography (HILIC). HILIC is an alternative to reversed-phase liquid chromatography for separating polar, weakly acidic, or basic samples. This technique is characterized by its use of polar columns and aqueous-organic mobile phases rich in organic solvents, enhancing the ionization in mass spectrometry compared to more aqueous mobile phases typically used in reversed-phase chromatography. Various columns can be employed in HILIC for the separation of peptides, proteins, drugs, and other compounds, making it a versatile tool in analytical chemistry (Jandera, 2011).

Ninhydrin Reaction in Amino Acid Analysis

The ninhydrin reaction, which reacts with primary amino groups to form a distinctive purple dye, is extensively used in the analysis of amino acids, peptides, and proteins across various scientific disciplines. This method's unique feature is the formation of a soluble chromophore by all primary amines that react, making it a valuable tool in agricultural, biochemical, clinical, and other areas of research. The reaction's versatility and applicability make it an essential technique in the study and analysis of amino acids like (R)-3-Amino-2-benzylpropanoic acid hydrochloride and their derivatives (Friedman, 2004).

Biologically Active Plant Compounds

Natural carboxylic acids, including derivatives of (R)-3-Amino-2-benzylpropanoic acid hydrochloride, are known for their biological activity, such as antioxidant, antimicrobial, and cytotoxic properties. The structure-related activity of these compounds indicates that their functional groups significantly influence their bioactivity, making them subjects of interest in the development of natural plant-derived therapeutic agents (Godlewska-Żyłkiewicz et al., 2020).

LC-MS/MS Studies of Degradation Products

In the context of pharmaceuticals, understanding the stability and degradation pathways of compounds like (R)-3-Amino-2-benzylpropanoic acid hydrochloride is crucial. LC-MS/MS studies can identify degradation products and help optimize drug formulations by elucidating stability under various conditions. Such research contributes to better understanding the risks and benefits of medical applications of these compounds (Barchańska et al., 2019).

Sugars in Marine Samples

Analytical techniques for sugar determination in marine samples, including derivatives of amino acids, have evolved to provide more accurate and comprehensive analyses. These methods are crucial for understanding the role of sugars and amino acid derivatives in marine biogeochemistry and ecology (Panagiotopoulos & Sempéré, 2005).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

(2R)-2-(aminomethyl)-3-phenylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c11-7-9(10(12)13)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIYMCIGQCWOWJV-SBSPUUFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CN)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](CN)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20719288 |

Source

|

| Record name | (2R)-2-(Aminomethyl)-3-phenylpropanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Amino-2-benzylpropanoic acid hydrochloride | |

CAS RN |

1276055-51-6 |

Source

|

| Record name | (2R)-2-(Aminomethyl)-3-phenylpropanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B594505.png)

![4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B594512.png)